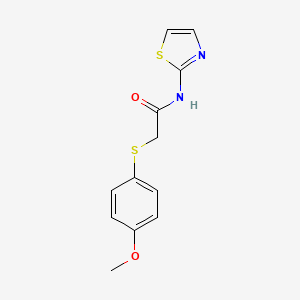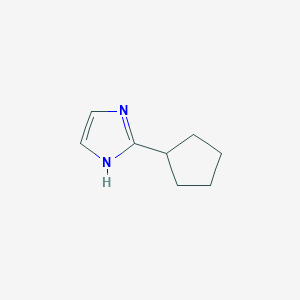
2-Cyclopentyl-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopentyl-1H-imidazole is a compound with the molecular formula C8H12N2. It has a molecular weight of 136.2 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of imidazole derivatives has seen significant advances in recent years. The methodologies used are based around the functional group compatibility of the process and resultant substitution patterns around the ring . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The InChI code for 2-Cyclopentyl-1H-imidazole is 1S/C8H12N2/c1-2-4-7(3-1)8-9-5-6-10-8/h5-7H,1-4H2,(H,9,10) . This indicates that the molecule consists of a cyclopentyl group attached to an imidazole ring.Physical And Chemical Properties Analysis
2-Cyclopentyl-1H-imidazole is a solid substance at room temperature . It has a molecular weight of 136.2 .Applications De Recherche Scientifique
Imidazole-Based Medicinal Chemistry
Imidazole derivatives, including 2-Cyclopentyl-1H-imidazole, play a significant role in medicinal chemistry. Their structure allows for diverse biological activities, making them valuable in treating various diseases. They are known for their ability to bind with enzymes and receptors in biological systems, which contributes to their therapeutic potency (Zhang et al., 2014).
Versatility in Chemical Reactions
2-Unsubstituted 1H-imidazole 3-oxides, related to 2-Cyclopentyl-1H-imidazole, are considered versatile building blocks in chemistry. They are used in various reactions such as isomerization, cycloadditions, sulfur transfer reactions, and more. Their applications extend to the synthesis of biologically active compounds and room temperature ionic liquids (Mlostoń et al., 2016).
Synthesis and Pharmacological Evaluation
Imidazoles, including 2-Cyclopentyl-1H-imidazole, have been synthesized and tested for various biological activities. They demonstrate a range of pharmacological properties, including antibacterial, antiviral, anti-inflammatory, and anticancer activities. This highlights their potential in developing new medicinal drugs (Wiglenda et al., 2005).
Synthesis Techniques and Applications
Efficient synthesis techniques for imidazoles have been developed, considering their widespread applications in medicine. These synthesis methods are aimed at improving yield, reducing hazardous conditions, and simplifying purification processes. The broad array of imidazole applications includes functioning as kinase inhibitors and receptor antagonists (Gurav et al., 2022).
Cytotoxic Activity and Interaction with DNA
Certain imidazole derivatives have been found to exhibit significant cytotoxic activity against human tumor cell lines. This suggests their potential use in cancer treatment. Additionally, studies have shown that these compounds can interact with DNA, inducing DNA condensation (Wang et al., 2017).
Biological Evaluation and Antimicrobial Properties
The synthesis of novel imidazoles has shown potent antimicrobial properties. Imidazole derivatives are evaluated for their effectiveness against various microorganisms, emphasizing their role in addressing microbial resistance (Narwal et al., 2012).
Orientations Futures
Imidazole derivatives are being extensively studied for their potential applications in various fields. The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed .
Propriétés
IUPAC Name |
2-cyclopentyl-1H-imidazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-2-4-7(3-1)8-9-5-6-10-8/h5-7H,1-4H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBENRQNFXWEFLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NC=CN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopentyl-1H-imidazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(2-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[(4-chlorophenyl)methyl]acetamide](/img/structure/B2799356.png)
![2-{[4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2799359.png)
![2-[(3,4-Difluoroanilino)methyl]-6-methoxybenzenol](/img/structure/B2799360.png)
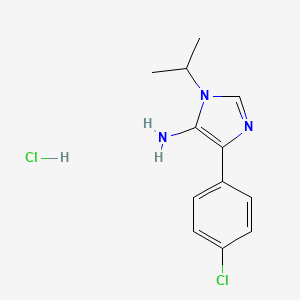
![N-([2,3'-bipyridin]-3-ylmethyl)-4-methoxybenzamide](/img/structure/B2799362.png)

![7-(4-chlorophenyl)-1-ethyl-3-(2-oxo-2-pyrrolidin-1-ylethyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2799364.png)
![N-[2-[3-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2799366.png)
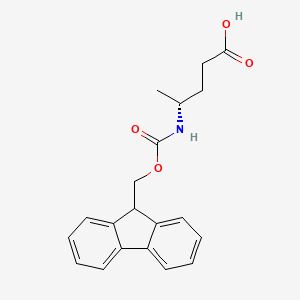
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2799369.png)
![4-{[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methoxy}-3-methoxybenzoic acid](/img/structure/B2799370.png)
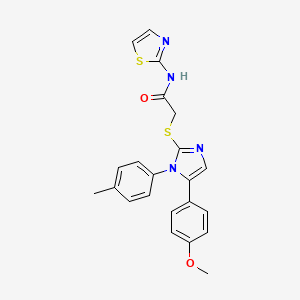
![1-[2-(Benzyloxy)phenyl]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-one](/img/structure/B2799372.png)
